N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-14-10-12(19-2)6-9-15(14)20-3/h4-10,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPCYFVPCXDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 4-Chloro-2,5-Dimethoxynitrobenzene
This method involves reducing 4-chloro-2,5-dimethoxynitrobenzene under hydrogenation conditions. Key steps include:
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Catalyst : Nickel or palladium-based catalysts (e.g., Ni/TiO₂-Al₂O₃).
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Conditions : Elevated temperatures (70–110°C) and pressures (up to 10 bar).
Example Protocol :
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Starting Material : 4-Chloro-2,5-dimethoxynitrobenzene.
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Reduction : Hydrazine hydrate in ethanol at 70–90°C for 1.5–2.5 hours.
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Workup : Filtration, crystallization, and drying yield 2,5-dimethoxyaniline with 95–97% purity .
Yield and Purity :
Alternative Nitrobenzene Reductions
Sulfonamide Formation with 4-Methylbenzenesulfonyl Chloride
The sulfonamide bond is formed via nucleophilic substitution between 2,5-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.
Standard Reaction Protocol
Reagents :
Procedure :
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Mixing : 2,5-Dimethoxyaniline and 4-methylbenzenesulfonyl chloride (1:1 molar ratio) in anhydrous CH₂Cl₂.
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Base Addition : Pyridine (2–3 equivalents) is added to scavenge HCl.
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Workup :
Yield and Purity :
Optimization Strategies
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Solvent Selection : CH₂Cl₂ or THF enhances solubility and reaction efficiency.
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Temperature Control : Elevated temperatures (40°C) accelerate kinetics without side reactions.
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Catalyst Use : Ionic liquids (e.g., imidazolium salts) improve yields in sulfonyl chloride synthesis.
Key Reaction Pathways and Mechanisms
Nitrobenzene Reduction Mechanism
Catalytic hydrogenation reduces the nitro group to an amine via a six-electron transfer process. For 4-chloro-2,5-dimethoxynitrobenzene:
Sulfonamide Formation Mechanism
Nucleophilic aromatic substitution occurs between the aniline’s amino group and the sulfonyl chloride:
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Deprotonation : Base (pyridine) deprotonates the aniline.
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Attack : Nucleophilic amine attacks electrophilic sulfur in sulfonyl chloride.
Challenges and Solutions
Side Reactions and Mitigation
Purification Techniques
| Method | Application | Source |
|---|---|---|
| Column Chromatography | Silica gel (EtOAc/n-hexane gradient) | |
| Crystallization | Cold EtOAc/n-hexane mixtures |
Industrial-Scale Considerations
Continuous Flow Synthesis
Catalyst Recycling
Data Tables and Research Findings
Table 1: Comparative Yields of Key Reactions
Chemical Reactions Analysis
Types of Reactions: N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties.
- Reactivity Studies : N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide can undergo oxidation, reduction, and substitution reactions, making it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Biochemical Probes : The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to mimic natural substrates allows it to inhibit specific enzymes, thereby disrupting metabolic pathways .
- Immunological Studies : Research indicates that derivatives of this compound can enhance immune responses when used as co-adjuvants in vaccination studies. For example, it was shown to prolong activation of NF-κB signaling pathways in response to lipopolysaccharide stimuli .
Medicine
- Therapeutic Potential : this compound has been explored for its anti-inflammatory and antimicrobial properties. Studies suggest that it may inhibit certain inflammatory pathways, making it a candidate for treating conditions like arthritis or infections .
- Anticancer Activity : Recent investigations have highlighted the potential anticancer properties of sulfonamide derivatives. Some studies have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be developed into a therapeutic agent for cancer treatment .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Facilitates the formation of complex molecules |
| Biology | Biochemical probe | Inhibits enzyme activity; enhances immune response |
| Medicine | Anti-inflammatory and antimicrobial | Potential treatment for inflammatory diseases |
| Medicine | Anticancer agent | Cytotoxic effects against cancer cell lines |
Case Study 1: Immunological Enhancement
A study examined the use of this compound as a co-adjuvant in murine vaccination models. The results indicated that when combined with monophosphoryl lipid A (MPLA), there was a significant increase in antigen-specific immunoglobulin responses compared to controls. This suggests its potential role in vaccine development .
Case Study 2: Anticancer Activity
In a recent investigation into novel sulfonamide derivatives, this compound was tested against various human cancer cell lines. The findings revealed that several derivatives exhibited cytotoxic effects and induced apoptosis in cancer cells, supporting further research into their therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. Additionally, the methoxy groups may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide (I)
- Substituents : 2,5-dimethylphenyl (methyl instead of methoxy).
- Torsion Angle (C—SO₂—NH—C) : -61.0°, indicating a gauche conformation relative to S=O bonds.
- Benzene Ring Tilt : 49.4° between the two aromatic rings.
- Impact : Methyl groups reduce steric hindrance compared to methoxy, leading to tighter crystal packing via N–H···O hydrogen bonds .
N-(3,4-Dimethoxyphenyl)-4-methylbenzenesulfonamide
- Substituents : 3,4-dimethoxyphenyl.
4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide
- Substituents: Amino group at the 4-position and phenyl group.
- Impact: The amino group introduces basicity and hydrogen-bonding capacity, altering reactivity and biological activity compared to non-amino derivatives .
Crystallographic and Hydrogen-Bonding Properties
Key Findings :
Physicochemical Properties
Key Trends :
- Methoxy Groups : Increase polarity and reduce LogP compared to methyl analogs.
- Amino Groups: Further enhance solubility via hydrogen bonding .
Biological Activity
N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide, also referred to as N-(2,5-DMBS)-4-MBS or GF07183, is a synthetic compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Antioxidant Activity
Research indicates that N-(2,5-DMBS)-4-MBS exhibits significant free radical scavenging activity in cell-free assays. This property suggests its potential utility in combating oxidative stress-related conditions.
Antimicrobial Properties
Studies have highlighted the compound's antibacterial and anti-inflammatory effects. It may serve as a lead compound for developing new pharmaceuticals aimed at treating bacterial infections and inflammatory diseases .
Enzyme Inhibition
Preliminary investigations suggest that N-(2,5-DMBS)-4-MBS may interact with enzymes involved in inflammatory pathways. Molecular docking studies are recommended to elucidate binding affinities and mechanisms of action .
The biological activity of N-(2,5-DMBS)-4-MBS is hypothesized to involve:
- Inhibition of Enzymatic Activity: Potentially targeting enzymes related to inflammation or bacterial resistance.
- Modulation of Signaling Pathways: Involvement in pathways such as NF-κB signaling, which is crucial for immune responses and inflammation .
Case Studies and Experimental Data
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Antioxidant Studies:
- In vitro assays demonstrated that N-(2,5-DMBS)-4-MBS effectively scavenged free radicals, indicating its potential as an antioxidant agent.
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Antimicrobial Efficacy:
- Laboratory tests showed that the compound exhibited bacteriostatic effects against various strains of bacteria, supporting its use in medicinal chemistry.
- Structure-Activity Relationship (SAR):
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
